

In Vitro Efficacy of BMS-247243: A Novel Cephalosporin Against Staphylococcal Pathogens

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Compound of Interest

Compound Name: BMS-247243

Cat. No.: B1667188

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of **BMS-247243**, a novel cephalosporin, against a range of staphylococcal species, including methicillin-resistant strains. The data and methodologies presented are collated from peer-reviewed research to support further investigation and development in the field of antibacterial therapeutics.

Introduction

The emergence of methicillin-resistant *Staphylococcus aureus* (MRSA) with reduced susceptibility to vancomycin has created an urgent need for new therapeutic agents. **BMS-247243** is a promising candidate, demonstrating potent in vitro activity against both methicillin-susceptible and methicillin-resistant staphylococci.^{[1][2][3][4]} This document summarizes the key findings on its minimum inhibitory concentrations (MICs), bactericidal activity, and the experimental protocols used to determine these parameters.

Quantitative In Vitro Activity

The in vitro potency of **BMS-247243** has been systematically evaluated against a variety of staphylococcal isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a comparative view of its activity.

Table 1: In Vitro Activity of BMS-247243 against Methicillin-Susceptible (MS) and Methicillin-Resistant (MR) Staphylococci

Organism	Resistance Phenotype	No. of Isolates	MIC Range (µg/ml)	MIC ₅₀ (µg/ml)	MIC ₉₀ (µg/ml)
S. aureus	MS	-	≤0.25 - 1	-	≤0.25 - 1
MR	-	-	-	4	
S. epidermidis	MR	-	-	-	2
S. haemolyticus	MR	-	-	-	8

Data compiled from studies utilizing Mueller-Hinton agar supplemented with 2% NaCl.[1][2][3]

Table 2: Effect of β-Lactamase Production on BMS-247243 Activity against S. aureus

Strain Type	MIC ₉₀ (µg/ml)
β-Lactamase-Negative	Lower
β-Lactamase-Positive	4-fold Higher

Note: The MIC₉₀ for β-lactamase-producing strains was fourfold higher than for non-producing strains.[1][2][3]

Mechanism of Action and Bactericidal Activity

BMS-247243 exhibits its antibacterial effect by targeting penicillin-binding proteins (PBPs). A key feature of this compound is its high affinity for PBP 2a, the enzyme responsible for methicillin resistance in staphylococci.[1][2][3] This strong binding affinity is over 100-fold greater than that of methicillin or cefotaxime.[1][2][3]

The compound is bactericidal against MRSA, with a killing rate twice as fast as vancomycin.[1][2][3][4] Time-kill studies have shown that the maximum rate of killing is achieved at concentrations four to eight times the MIC.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections describe the key experimental protocols used in the evaluation of **BMS-247243**.

Minimum Inhibitory Concentration (MIC) Determination

The MICs were determined using the agar dilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).

- Medium: Mueller-Hinton agar (MHA). For β -lactam antibiotics, the MHA was supplemented with 2% NaCl. Vancomycin was tested on standard MHA.[1]
- Inoculum: A bacterial suspension with a density of 5×10^4 colony-forming units (CFU) per spot was used.[1]
- Incubation: The plates were incubated at 35°C for 24 hours.[1]
- Endpoint: The MIC was defined as the lowest concentration of the drug that completely inhibited any visible growth on the agar plate.[1]

Time-Kill Analysis

Time-kill assays were performed to assess the bactericidal activity of **BMS-247243** over time.

- Medium: Mueller-Hinton broth (MHB) supplemented with 2% NaCl.[1]
- Bacterial Growth Phase: The bacterial cells were grown to the logarithmic phase of growth before the addition of the drug.[1]
- Inoculum: The initial inoculum concentration was approximately 5×10^5 CFU/ml.[1]

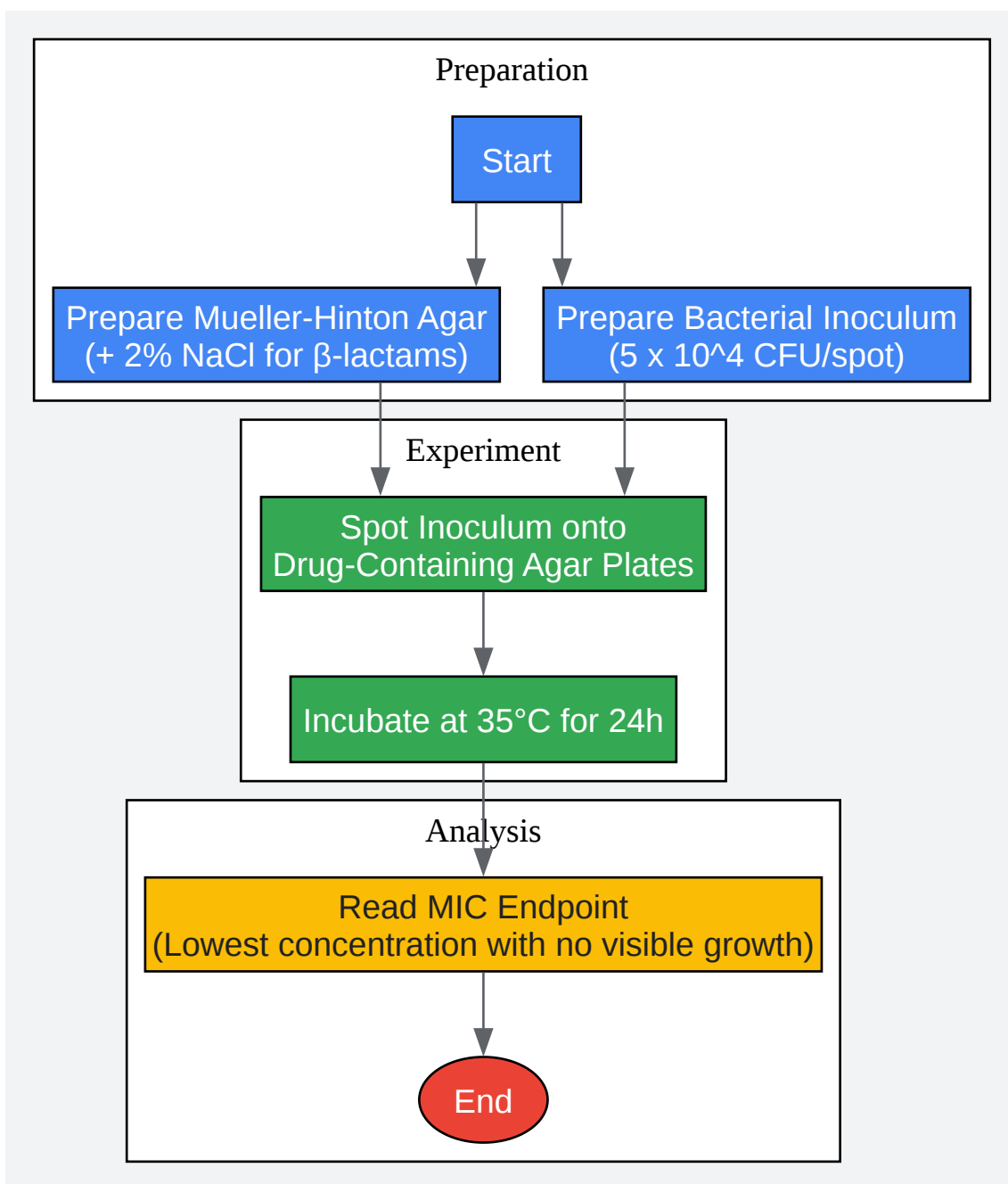
- Sampling: Aliquots were removed at various time points (e.g., 0, 2, 4, 6, 7, and 24 hours) after the addition of the drug for viable count determination.[2]
- Synergy Definition: Synergy in time-kill assays is typically defined as a $\geq 2\text{-log}_{10}$ decrease in CFU/ml between the combination and its most active single agent after 24 hours.[5]
- Bactericidal Activity Definition: Bactericidal activity is defined as a $\geq 3\text{-log}_{10}$ reduction in CFU/ml at 24 hours relative to the initial inoculum.[5][6]

β -Lactamase Activity Determination

The production of β -lactamase by staphylococcal isolates was determined using the nitrocefin test.[1]

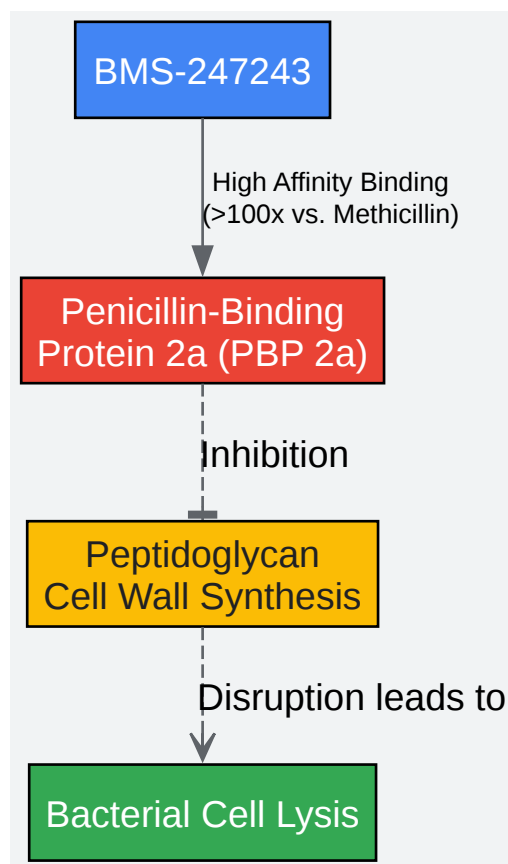
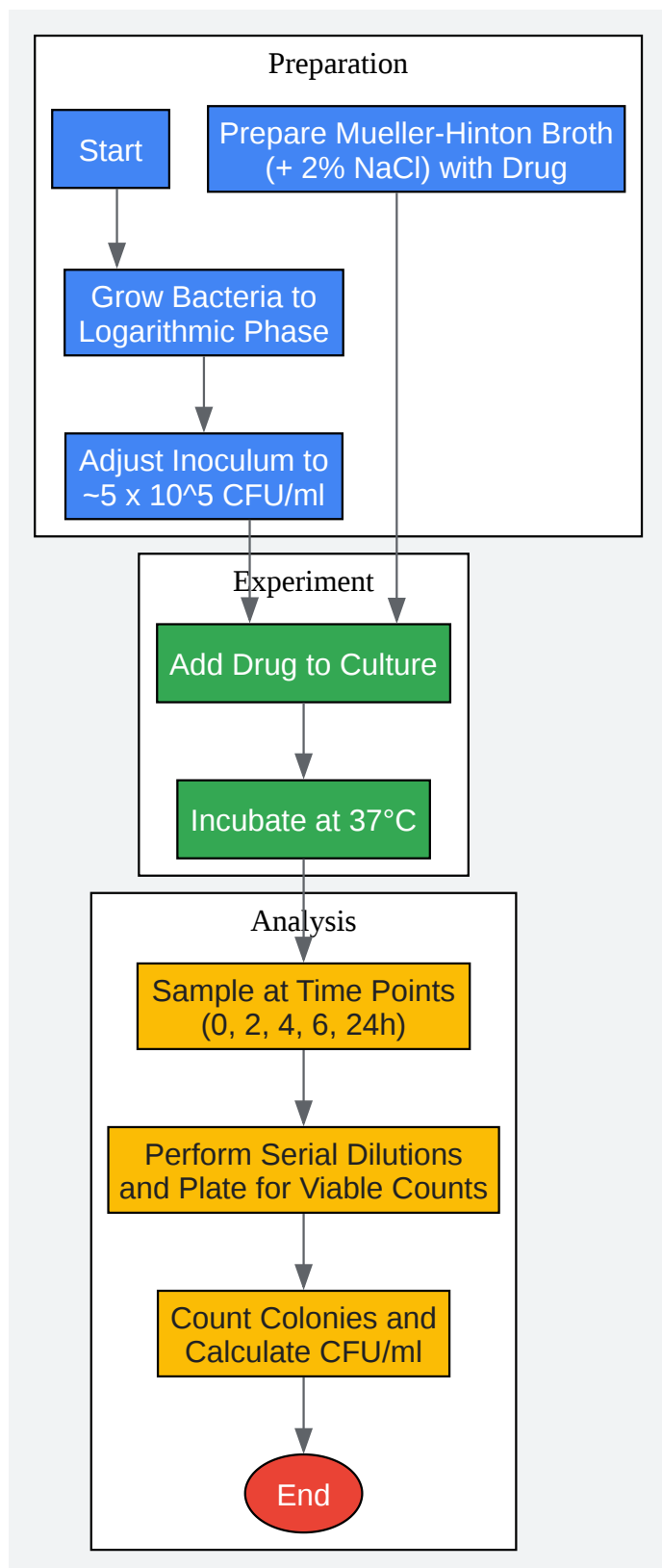
Visualized Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided in the DOT language for Graphviz.



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MIC Determination Workflow



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